molecular formula C14H21NO2 B15098782 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 5296-07-1

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B15098782
CAS No.: 5296-07-1
M. Wt: 235.32 g/mol
InChI Key: PSWMWCDHWLNZGJ-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a phenoxy group, a pyrrolidine ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the pyrrolidine ring can enhance the compound’s binding affinity. The propanol moiety may contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol
  • 1-(2-Methoxyphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol
  • 1-(2-Nitrophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Uniqueness

1-(2-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacological properties compared to its analogs.

Properties

CAS No.

5296-07-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C14H21NO2/c1-12-6-2-3-7-14(12)17-11-13(16)10-15-8-4-5-9-15/h2-3,6-7,13,16H,4-5,8-11H2,1H3

InChI Key

PSWMWCDHWLNZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2CCCC2)O

Origin of Product

United States

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